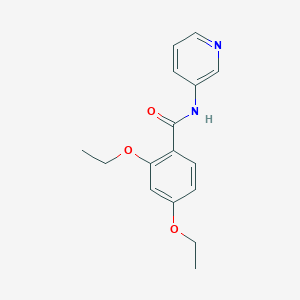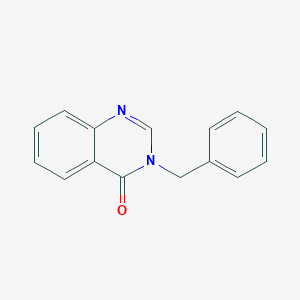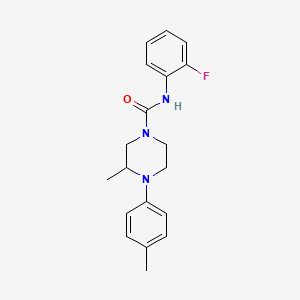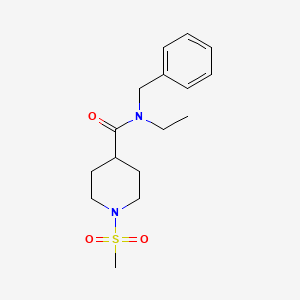
2,4-diethoxy-N-3-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-diethoxy-N-3-pyridinylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Department of Agriculture in 1946 and has since become one of the most effective and commonly used insect repellents in the world. DEET is used to repel a wide range of insects, including mosquitoes, ticks, and fleas. In
作用機序
The mechanism of action of 2,4-diethoxy-N-3-pyridinylbenzamide is not fully understood, but it is believed to work by interfering with the insects' sense of smell. 2,4-diethoxy-N-3-pyridinylbenzamide has been shown to mask the scent of carbon dioxide, which is one of the primary cues that insects use to locate their hosts. 2,4-diethoxy-N-3-pyridinylbenzamide also appears to interfere with the insects' ability to detect other chemicals, such as lactic acid and octenol, which are also used by insects to locate their hosts.
Biochemical and Physiological Effects:
2,4-diethoxy-N-3-pyridinylbenzamide has been shown to have a variety of biochemical and physiological effects on insects. It has been shown to interfere with the insects' nervous system, causing paralysis and death. 2,4-diethoxy-N-3-pyridinylbenzamide has also been shown to affect the insects' feeding behavior, causing them to feed less frequently and for shorter periods of time. In addition, 2,4-diethoxy-N-3-pyridinylbenzamide has been shown to affect the insects' reproductive behavior, reducing their ability to mate and lay eggs.
実験室実験の利点と制限
2,4-diethoxy-N-3-pyridinylbenzamide has several advantages for use in lab experiments. It is a highly effective insect repellent, which makes it useful for experiments that require protection against insects. 2,4-diethoxy-N-3-pyridinylbenzamide is also relatively easy to use and can be applied to surfaces or incorporated into materials such as clothing. However, 2,4-diethoxy-N-3-pyridinylbenzamide does have some limitations. It can be toxic to some species of insects, which can limit its use in certain experiments. In addition, 2,4-diethoxy-N-3-pyridinylbenzamide can be expensive, which can make it difficult to use in large-scale experiments.
将来の方向性
There are several future directions for research on 2,4-diethoxy-N-3-pyridinylbenzamide. One area of research is the development of new insect repellents that are more effective and less toxic than 2,4-diethoxy-N-3-pyridinylbenzamide. Another area of research is the use of 2,4-diethoxy-N-3-pyridinylbenzamide in combination with other insecticides to increase their effectiveness. Finally, there is a need for more research on the ecological effects of 2,4-diethoxy-N-3-pyridinylbenzamide, including its impact on non-target species and its potential to accumulate in the environment.
合成法
The synthesis of 2,4-diethoxy-N-3-pyridinylbenzamide involves the reaction of 3-pyridinecarboxylic acid with ethoxyacetyl chloride and 2-chlorobenzoyl chloride. The resulting product is then purified through recrystallization to obtain 2,4-diethoxy-N-3-pyridinylbenzamide in a pure form. The synthesis of 2,4-diethoxy-N-3-pyridinylbenzamide is a complex process that requires specialized equipment and expertise.
科学的研究の応用
2,4-diethoxy-N-3-pyridinylbenzamide has been extensively studied in the field of insect repellents. It has been shown to be highly effective in repelling a wide range of insects, including those that carry diseases such as malaria and dengue fever. 2,4-diethoxy-N-3-pyridinylbenzamide has also been used in the development of new insect repellents and has been incorporated into clothing and other materials to provide long-lasting protection against insects.
特性
IUPAC Name |
2,4-diethoxy-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-20-13-7-8-14(15(10-13)21-4-2)16(19)18-12-6-5-9-17-11-12/h5-11H,3-4H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZAZJLHPXXVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NC2=CN=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[(4-chlorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5376343.png)
![N-benzyl-N-methyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide](/img/structure/B5376351.png)
![2-{4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B5376352.png)


![N-(2-chlorophenyl)-2-oxo-2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)acetamide](/img/structure/B5376365.png)
![N'-(3-chlorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5376374.png)
![(1R*,2R*,4R*)-N-[2-(1H-indol-1-yl)ethyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5376396.png)

![6-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5376412.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5376422.png)
![N-[1,4-dioxo-3-(4-phenyl-1-piperazinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5376432.png)
![N-({1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)-N'-(4-methylphenyl)urea](/img/structure/B5376435.png)